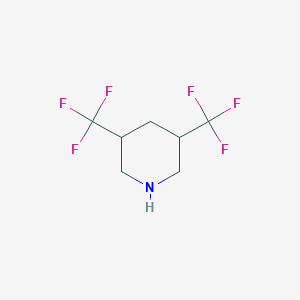

3,5-Bis(trifluoromethyl)piperidine

Description

Contextualization of Fluorinated Heterocycles in Contemporary Organic Chemistry

Fluorinated heterocyclic compounds are a pivotal class of molecules in modern organic chemistry, finding extensive applications in medicinal chemistry, agrochemicals, and materials science. researchgate.netnih.gov The strategic incorporation of fluorine atoms into heterocyclic rings can profoundly alter the parent molecule's physicochemical and biological properties. researchgate.net These alterations stem from the unique characteristics of the fluorine atom, including its high electronegativity, small steric footprint, and the strength of the carbon-fluorine bond. tandfonline.com

The introduction of fluorine can lead to:

Enhanced Metabolic Stability: The robust C-F bond is resistant to metabolic degradation, often increasing a drug's half-life. tandfonline.com

Modulation of Physicochemical Properties: Fluorination can influence a molecule's lipophilicity, acidity/basicity of nearby functional groups, and membrane permeability, which are critical for bioavailability and target engagement. tandfonline.comthieme-connect.com

Improved Biological Activity and Selectivity: The unique electronic properties of fluorine can lead to stronger and more selective interactions with biological targets. thieme-connect.comresearchgate.net

The growing importance of fluorinated heterocycles is underscored by the fact that over 20% of all pharmaceuticals on the market contain fluorine. rsc.org This has spurred the development of novel synthetic methodologies for the efficient and selective introduction of fluorine and fluorinated groups into heterocyclic frameworks. nih.govtandfonline.com

Significance of Piperidine (B6355638) Scaffolds in Synthetic Design and Chemical Biology Research

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a ubiquitous structural motif in a vast number of pharmaceuticals and natural products. mdpi.com In fact, over 70 FDA-approved drugs feature a piperidine moiety. pharmaceutical-business-review.com The prevalence of this scaffold can be attributed to several key factors:

Synthetic Accessibility: A wide range of synthetic methods exists for the construction and functionalization of the piperidine ring, making it a versatile building block in drug discovery. mdpi.com

Favorable Physicochemical Properties: The piperidine scaffold can advantageously modify a molecule's pharmacokinetic properties, such as lipophilicity and metabolic stability. pharmaceutical-business-review.com

Three-Dimensional Diversity: The chair conformation of the piperidine ring allows for the precise spatial arrangement of substituents, enabling the creation of molecules with well-defined three-dimensional shapes that can fit into the binding sites of biological targets. researchgate.netresearchgate.net

The introduction of chiral centers within the piperidine scaffold further expands its utility, allowing for the development of stereochemically defined drugs with improved potency, selectivity, and pharmacokinetic profiles. researchgate.netthieme-connect.com The strategic use of piperidine scaffolds continues to be a valuable strategy for enriching chemical libraries and developing novel therapeutic agents. thieme-connect.comdoaj.org

Research Rationale for Investigating 3,5-Bis(trifluoromethyl)piperidine

The investigation of this compound is driven by the synergistic combination of the beneficial properties of both the piperidine scaffold and trifluoromethyl groups. The trifluoromethyl (CF3) group is a particularly interesting fluorine-containing substituent due to its strong electron-withdrawing nature and high lipophilicity. nih.govnih.gov

The rationale for studying this specific compound includes:

Enhanced Biological Activity: The introduction of two trifluoromethyl groups onto the piperidine ring is expected to significantly modulate its electronic and steric properties, potentially leading to enhanced binding affinity and efficacy towards biological targets. nih.gov Research on related trifluoromethyl-substituted piperidones has shown that the trifluoromethyl group can enhance anti-inflammatory and anti-tumor activities. nih.gov

Improved Pharmacokinetic Properties: The lipophilicity imparted by the trifluoromethyl groups can improve the membrane permeability of the molecule, a crucial factor for drug absorption and distribution. nih.gov

Creation of Novel Chemical Space: The unique substitution pattern of this compound provides a novel scaffold for the design of new chemical entities with distinct biological profiles.

While specific research on this compound is not extensively detailed in the provided search results, the synthesis of various trifluoromethyl piperidine derivatives is an active area of research. google.comnih.gov The development of synthetic routes to compounds like this compound is crucial for exploring their potential applications in medicinal chemistry and other fields. The synthesis of related compounds, such as 3,5-bis(trifluoromethyl)phenyl-substituted pyrazoles, highlights the interest in this substitution pattern for developing potent bioactive molecules. mdpi.com

Structure

3D Structure

Properties

IUPAC Name |

3,5-bis(trifluoromethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F6N/c8-6(9,10)4-1-5(3-14-2-4)7(11,12)13/h4-5,14H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNSWTDWANMVMDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNCC1C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F6N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10434534 | |

| Record name | 3,5-bis(trifluoromethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10434534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166602-13-7 | |

| Record name | 3,5-bis(trifluoromethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10434534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-bis(trifluoromethyl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3,5 Bis Trifluoromethyl Piperidine and Analogous Fluorinated Piperidines

Direct Fluorination Approaches to Piperidine (B6355638) Derivatives

Direct fluorination methods involve the introduction of fluorine or trifluoromethyl groups onto a pre-existing piperidine or a related heterocyclic scaffold.

Methods Involving Sulfur Tetrafluoride (SF4) in Trifluoromethylation

Sulfur tetrafluoride (SF4) is a potent reagent for the conversion of carboxylic acids and their derivatives into trifluoromethyl groups. This transformation is a key strategy for the synthesis of trifluoromethylated piperidines from corresponding piperidine carboxylic acids.

A patented method describes the preparation of trifluoromethyl piperidine compounds by reacting piperidine carboxylic acids or their chlorinated analogues with SF4 in a mixed solvent system. google.com The reaction is typically carried out under elevated temperature and pressure in an autoclave. For instance, the synthesis of 2-(trifluoromethyl)piperidine (B127925) from pipecolic acid (piperidine-2-carboxylic acid) has been achieved using SF4 in the presence of hydrogen fluoride (B91410) (HF) at 120 °C, albeit with a low yield of 9.6%. mdpi.com

Similarly, a general procedure for the synthesis of trifluoromethyl piperidines involves mixing a piperidinecarboxylic acid with SF4 and a mixed solvent, such as anhydrous hydrofluoric acid and methyl chloride, and heating the mixture to 50-150 °C for several hours. google.com After the reaction, the mixture is cooled, and the product is isolated through neutralization and extraction. google.com This method is applicable to various isomers of piperidine carboxylic acid, suggesting its potential for the synthesis of 3,5-bis(trifluoromethyl)piperidine from piperidine-3,5-dicarboxylic acid.

Table 1: Synthesis of Trifluoromethyl Piperidines using SF4

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| Pipecolic acid (sodium salt) | SF4, HF, 120 °C | 2-(Trifluoromethyl)piperidine | 9.6% | mdpi.com |

| Piperidine carboxylic acid | SF4, mixed solvent (e.g., anhydrous HF/methyl chloride), 50-150 °C, 3-4 hours | Trifluoromethyl piperidine | Not specified | google.com |

| 4-Piperidine carboxylic acid | SF4, trichloromethane, anhydrous HF, 150 °C, 3 hours | 4-(Trifluoromethyl)piperidine | Not specified | google.com |

Alternative Catalytic Fluorination Strategies

Beyond the use of SF4, various catalytic methods have been developed for the synthesis of fluorinated piperidines. These often involve the hydrogenation of readily available fluorinated pyridine (B92270) precursors. A robust and simple cis-selective hydrogenation of fluoropyridines using a commercially available heterogeneous palladium catalyst has been described. nih.gov This method tolerates a wide range of functional groups and allows for the chemoselective reduction of fluoropyridines. nih.govacs.org

While this palladium-catalyzed hydrogenation is effective for many substrates, a rhodium-based catalytic system has also been shown to be more effective for the synthesis of 3-substituted piperidines bearing partially fluorinated groups. mdpi.com The choice of catalyst can be crucial in achieving the desired product and avoiding side reactions such as hydrodefluorination. nih.govacs.org

Electrophilic fluorination is another strategy, often employing reagents like Selectfluor. For instance, a fluoro-ketone starting material can be prepared from a Boc-protected ketone via its TMS-silyl enol ether followed by electrophilic fluorination with Selectfluor. nih.gov

Ring Closure and Cyclization Reactions for Piperidine Core Formation

An alternative to direct fluorination is the construction of the piperidine ring from acyclic precursors that already contain the desired fluorine or trifluoromethyl substituents.

Formation from Linear Amine Precursors

The cyclization of linear amines is a versatile method for constructing the piperidine skeleton. nih.gov For instance, the synthesis of α-trifluoromethyl piperidines can be achieved from linear amine precursors. nih.gov One such approach involves an intramolecular reductive hydroamination/cyclization cascade of alkynes. mdpi.com This reaction proceeds via acid-mediated alkyne functionalization to form an enamine, which then generates an iminium ion that is subsequently reduced to the piperidine. mdpi.com

Another strategy involves the intramolecular amination of methoxyamine-containing boronic esters, proceeding through the formation of an N-B bond and a 1,2-metalate shift within a boron-intermediate. mdpi.com

[4+2] Cycloaddition Strategies

The [4+2] cycloaddition, or Diels-Alder reaction, is a powerful tool for the formation of six-membered rings. In the context of fluorinated piperidines, this strategy can be employed using fluorinated dienophiles or dienes. nih.govnih.gov For example, a palladium-catalyzed [4+2] annulation of α-fluoro-β-ketoesters with vinylcyclopropanes provides a modular route to 3-fluoropiperidines. nih.gov This method allows for the rapid construction of the piperidine core with the fluorine atom already in place. nih.gov

Imines bearing electron-withdrawing groups, such as a trifluoromethyl group, can act as dienophiles in aza-Diels-Alder reactions to produce unsaturated piperidines. nih.gov

Intramolecular Reductive Hydroamination/Cyclization Cascades

Intramolecular reductive hydroamination and related cyclization cascades offer another pathway to substituted piperidines. Gharpure and colleagues described a piperidine synthesis through an intramolecular 6-endo-dig reductive hydroamination/cyclization cascade of alkynes. mdpi.com The process is initiated by an acid-mediated functionalization of the alkyne to form an enamine, which then cyclizes via an iminium ion intermediate that is subsequently reduced. mdpi.com

Ruthenium(II)-catalyzed double reductive amination/hydrosilylation of glutaric dialdehyde (B1249045) with anilines has also been shown to be a highly selective route to piperidines. mdpi.com

Intramolecular Amination of Boronic Esters

A powerful strategy for the formation of cyclic amines involves the intramolecular cyclization of boronic esters. One notable method is the cyclization of ω-azidoalkyl boronic esters. This reaction is typically promoted by a Lewis acid, such as boron trichloride, and proceeds to form the corresponding piperidine after a hydrolysis step rsc.org. This approach provides a metal-free pathway to the piperidine core.

In a related context, the intramolecular amination of boronic esters containing a methoxyamine has been utilized to construct piperidines. This reaction proceeds through the formation of a nitrogen-boron bond, followed by a 1,2-metalate shift within the boron intermediate. The necessary precursors for this method can be readily synthesized, for instance, through a Mitsunobu reaction beilstein-journals.org.

Intramolecular Cyclization/Reduction Cascades of Halogenated Amides

An efficient, metal-free, one-pot synthesis of piperidines can be achieved through the intramolecular cyclization of halogenated amides. This method integrates amide activation, reduction of the resulting nitrilium ion, and subsequent intramolecular nucleophilic substitution to form the piperidine ring mdpi.comnih.govnih.gov.

The proposed mechanism begins with the activation of the amide substrate with an agent like triflic anhydride (B1165640) (Tf₂O), which generates a nitrilium ion. This intermediate is then reduced by a reducing agent, such as sodium borohydride, to form a halogenated secondary amine. The final step is an intramolecular nucleophilic substitution, where the amine attacks the carbon bearing the halogen, closing the ring to yield the piperidine product nih.gov. This tandem approach is notable for its mild reaction conditions and avoidance of heavy metal catalysts mdpi.comnih.govnih.gov.

Transformation from Pre-formed Heterocycles

Reduction of Fluorinated Pyridine or Piperidinone Derivatives

The reduction of readily available fluorinated pyridine or piperidinone precursors is a common and powerful strategy for accessing fluorinated piperidines.

The catalytic hydrogenation of fluorinated pyridines is a direct route to the corresponding piperidines. However, a significant challenge in this approach is the potential for hydrodefluorination, which leads to the formation of non-fluorinated byproducts. mdpi.comacs.org

Palladium (Pd)-catalyzed hydrogenation has been shown to be effective for the cis-selective hydrogenation of fluoropyridines. The use of a palladium catalyst, often in the form of Pd(OH)₂ on carbon, in the presence of a Brønsted acid like aqueous HCl, can successfully reduce fluorinated pyridines while minimizing hydrodefluorination. mdpi.comacs.org This method has been demonstrated to be robust and tolerant of various functional groups. acs.org

Table 1: Palladium-Catalyzed Hydrogenation of Fluoropyridines

| Catalyst | Substrate | Product | Yield | Diastereoselectivity | Reference |

|---|---|---|---|---|---|

| Pd(OH)₂/C, HCl | 3-Fluoropyridine | Cbz-3-fluoropiperidine | High | N/A | mdpi.comacs.org |

Rhodium (Rh)-catalyzed hydrogenation is also a viable method. Rhodium catalysts are known for their high activity in arene hydrogenation. A dearomatization-hydrogenation (DAH) process using a rhodium catalyst in the presence of a borane (B79455) reagent like pinacol (B44631) borane (HBpin) has been developed for the synthesis of all-cis-(multi)fluorinated piperidines. nih.govsigmaaldrich.com This one-pot process proceeds via dearomatization of the fluoropyridine followed by complete saturation of the resulting intermediates. sigmaaldrich.com

Ruthenium (Ru) and Iridium (Ir)-catalyzed hydrogenations have also been explored for the reduction of pyridines and their derivatives, often demonstrating high efficiency and selectivity. chemscene.comnih.gov Iridium catalysts, in particular, have shown promise in the asymmetric hydrogenation of certain pyridine derivatives. frontiersin.org

Nickel (Ni)-catalyzed hydrogenation presents a more economical alternative to precious metal catalysts. Nickel-based catalysts have been developed for the hydrodefluorination of pyridines and can also be employed for the hydrogenation of the pyridine ring itself under specific conditions. nih.gov

Efforts to develop metal-free reduction methods have led to the exploration of organocatalytic approaches. While less common for fluorinated pyridines, organocatalysts have been used for the enantioselective reduction of pyridines in general. One strategy involves the use of a dithiophosphoric acid which can act as a Brønsted acid to protonate the pyridine, a single electron transfer reductant, and a hydrogen atom abstractor acs.org.

Borane-catalyzed reductions offer another metal-free alternative. A hydroboration/hydrogenation cascade using a borane catalyst and a borane reagent like HBpin can effectively reduce pyridines.

Ring Expansion Methodologies from Five-Membered Nitrogen Heterocycles

The synthesis of piperidines can also be accomplished through the ring expansion of smaller, five-membered nitrogen heterocycles. A notable example involves the ring expansion of trifluoromethyl-substituted aziridines. In this method, the 1-tosyl-2-(trifluoromethyl)aziridin-2-yl anion is generated and alkylated with a dihaloalkane. Subsequent treatment with a nucleophile triggers a ring-expansion to yield functionalized 2-trifluoromethylpiperidines rsc.org. This method provides access to piperidines with a trifluoromethyl group at the 2-position.

While direct ring expansion from a trifluoromethylated pyrrolidine (B122466) to a this compound is not explicitly detailed in the reviewed literature, the general principle of ring expansion remains a plausible synthetic strategy for accessing substituted piperidines from corresponding pyrrolidine precursors.

Stereoselective Synthesis and Chiral Control in 3,5 Bis Trifluoromethyl Piperidine Systems

Asymmetric Synthesis Approaches to Enantiopure Piperidines

Asymmetric synthesis provides the most direct route to enantiomerically enriched piperidines, establishing the desired stereochemistry during the formation of the heterocyclic ring or in subsequent modifications.

Catalytic Asymmetric Hydrogenation of Prochiral Precursors

Catalytic asymmetric hydrogenation of prochiral pyridinium (B92312) salts represents a powerful and atom-economical method for accessing chiral piperidines. This approach involves the reduction of a planar aromatic precursor using a chiral catalyst, which directs the approach of hydrogen to one face of the molecule, thereby establishing multiple stereocenters in a single step.

An enantioselective iridium-catalyzed hydrogenation of trifluoromethyl-substituted pyridinium hydrochlorides has been described as a convenient route to chiral polysubstituted piperidines. rsc.org The presence of the electron-withdrawing trifluoromethyl group increases the reactivity of the pyridinium ring, facilitating hydrogenation. rsc.org Using an iridium catalyst complexed with a chiral ligand, it is possible to generate up to three stereogenic centers in one operation, achieving high enantiomeric excess (ee). rsc.org For instance, the hydrogenation of appropriately substituted pyridinium salts can yield trifluoromethyl-substituted piperidines with up to 90% ee. rsc.org

A novel iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium salts has also been reported, yielding valuable cis-configured hydroxypiperidine esters with excellent enantioselectivity (up to 97% ee) and diastereoselectivity (>20:1 dr). rsc.org This method highlights the potential of asymmetric dearomatization strategies for synthesizing highly functionalized and stereochemically defined piperidine (B6355638) rings. rsc.org While not directly demonstrated for the 3,5-bis(trifluoromethyl) analog, these methodologies provide a strong foundation for its potential synthesis from a corresponding 3,5-bis(trifluoromethyl)pyridinium precursor.

| Catalyst System | Substrate Type | Product Type | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) |

|---|---|---|---|---|

| Iridium-based catalyst | Trifluoromethyl substituted pyridinium hydrochlorides | Chiral poly-substituted piperidines | Up to 90% | Not specified |

| Iridium-based catalyst | 5-hydroxypicolinate pyridinium salts | cis-configurated hydroxypiperidine esters | Up to 97% | >20:1 |

Chiral Auxiliary-Mediated Transformations

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter(s) have been established, the auxiliary is removed and can often be recovered. wikipedia.orgsigmaaldrich.com This strategy is widely used in asymmetric synthesis for the preparation of enantiomerically pure compounds. sigmaaldrich.com

Commonly used chiral auxiliaries include oxazolidinones, popularized by David Evans, which can direct alkylation and aldol (B89426) reactions. wikipedia.org Camphorsultam is another effective auxiliary, often used in Michael additions and Claisen rearrangements. wikipedia.org In the context of piperidine synthesis, a chiral auxiliary could be attached to the nitrogen atom or a side chain of an acyclic precursor. Subsequent cyclization would then proceed under the stereodirecting influence of the auxiliary, leading to a diastereomerically enriched piperidine product.

While the direct application of chiral auxiliaries for the synthesis of 3,5-bis(trifluoromethyl)piperidine is not extensively documented in the reviewed literature, the introduction of fluoroalkyl groups into chiral auxiliaries has been shown to enhance their ability to induce asymmetry in stereoselective reactions. mdpi.com This principle could be applied to the synthesis of the target molecule by designing a synthetic route that incorporates a robust chiral auxiliary to control the formation of the C-3 and C-5 stereocenters during ring formation or functionalization.

Diastereoselective Approaches (e.g., Nitro-Mannich/Reduction Cyclization)

Diastereoselective methods are instrumental in constructing polysubstituted piperidine rings with defined relative stereochemistry. The nitro-Mannich (or aza-Henry) reaction, which involves the addition of a nitroalkane to an imine, is a versatile tool for creating vicinal carbon-nitrogen bonds and up to two new chiral centers. nih.gov This reaction has been successfully applied to the synthesis of various substituted piperidines. nih.govnih.gov

A general strategy for synthesizing substituted piperidines involves a nitro-Mannich reaction between a nitro-containing compound and an imine, followed by a ring-closure condensation. nih.gov For the synthesis of a 3,5-disubstituted piperidine, a suitable acyclic nitro compound could be reacted with an appropriate imine. The resulting adduct, containing the necessary carbon and nitrogen backbone, can then be induced to cyclize. Subsequent reduction of the nitro group and the endocyclic imine or enamine intermediate would yield the desired piperidine.

The stereochemical outcome of the initial nitro-Mannich reaction can be controlled through the use of chiral catalysts or by substrate control. nih.gov Furthermore, the relative stereochemistry of the substituents on the piperidine ring can be influenced by the conditions used for the reduction and cyclization steps. For example, in the synthesis of 2,3,6-trisubstituted piperidines, stereocontrol between the C-2 and C-3 positions was achieved through either kinetic protonation of a nitronate intermediate or thermodynamic equilibration of the nitro group. nih.gov This type of strategic control is directly applicable to the challenge of selectively forming the cis or trans isomers of this compound.

Kinetic Resolution and Dynamic Kinetic Resolution Strategies

Kinetic resolution is a powerful technique for separating a racemic mixture of chiral molecules by exploiting the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. This results in one enantiomer being consumed faster, leaving the other enantiomer enriched. nih.gov

Asymmetric Deprotonation with Chiral Bases

Asymmetric deprotonation is a specific form of kinetic resolution where a chiral base selectively removes a proton from one enantiomer of a racemic substrate at a faster rate than the other. This strategy has been effectively applied to the kinetic resolution of N-protected piperidines.

The use of the chiral base system of n-butyllithium (n-BuLi) and (-)-sparteine allows for the kinetic resolution of racemic N-Boc-2-arylpiperidines. whiterose.ac.uk The chiral complex preferentially deprotonates one enantiomer, which can then be trapped with an electrophile. This leaves the unreacted starting material enriched in the other enantiomer. This method has been extended to more complex systems, including spirocyclic 2-arylpiperidines, achieving high enantiomeric ratios (e.g., 97:3). whiterose.ac.uk

| Substrate | Chiral Base System | Result | Enantiomeric Ratio (er) of Recovered Material |

|---|---|---|---|

| N-Boc-2-aryl-4-methylenepiperidine | n-BuLi / sparteine | Kinetic Resolution | High er obtained |

| Spirocyclic N-Boc-2-arylpiperidine | n-BuLi / (+)-sparteine | Kinetic Resolution | 97:3 |

| 4-fluoro derivative | n-BuLi / (+)-sparteine | Kinetic Resolution | 99:1 |

This methodology is highly relevant to this compound. A racemic mixture of N-protected this compound could potentially be resolved by deprotonation at either the C-2 or C-6 position using a chiral base like the n-BuLi/sparteine complex. The success of this approach would depend on the acidity of the targeted protons and the ability of the chiral base to discriminate between the two enantiomers.

Homochiral Synthesis Pathways

Homochiral synthesis involves the preparation of enantiomerically pure target molecules from readily available, enantiopure starting materials, often derived from nature's "chiral pool." This strategy transfers the stereochemistry of the starting material to the final product.

While specific examples detailing a homochiral synthesis pathway for this compound were not prominent in the reviewed literature, the general principles can be outlined. A common approach is to utilize chiral building blocks such as amino acids or terpenes. mdpi.com For instance, a synthesis could commence from a chiral amino acid where the stereocenter of the amino acid is used to define one of the stereocenters in the piperidine ring. The synthesis of chiral γ-aliphatic amines with two stereogenic centers has been achieved through the stereospecific isomerization of α-chiral allylic amines, which can serve as precursors to substituted piperidines. nih.gov

Another potential strategy involves an intramolecular Mannich reaction of a homochiral α-trifluoromethyl-β-amino ketal. This approach has been used to prepare highly enantioenriched α-(trifluoromethyl)pipecolic acids. researchgate.net The synthesis begins with a fluorinated starting material, and the chirality is introduced early and carried through the synthetic sequence to yield the final enantiopure piperidine derivative. researchgate.net Such a strategy could be adapted for this compound by designing a suitable acyclic precursor with the requisite trifluoromethyl groups and a chiral center derived from the chiral pool.

Stereochemical Characterization and Analysis of 3,5 Bis Trifluoromethyl Piperidine Derivatives

Conformational Analysis of the Piperidine (B6355638) Ring and Substituent Effects

The conformational equilibrium of the piperidine ring in 3,5-bis(trifluoromethyl)piperidine derivatives is a subject of considerable interest. While direct experimental data for this specific compound is limited, extensive studies on related fluorinated piperidines, particularly 3,5-difluoropiperidines, provide a strong basis for understanding its behavior. d-nb.infonih.govresearchgate.net The dominant chair conformation of the piperidine ring can exist in two forms: one with the substituents in axial positions and the other with them in equatorial positions.

In contrast to what might be expected from simple steric considerations, where bulky groups prefer the less hindered equatorial position, fluorinated piperidines often exhibit a notable preference for the axial orientation of the fluorine atoms. nih.govresearchgate.netresearchgate.net This "axial-F preference" is attributed to a combination of stabilizing electronic effects, including:

Hyperconjugation: Donation of electron density from an axial C-H bond anti-periplanar to the C-F bond into the low-lying σ* orbital of the C-F bond stabilizes the axial conformation. nih.govresearchgate.netresearchgate.net Given the strong electron-accepting nature of the trifluoromethyl group, a similar, and likely more pronounced, hyperconjugative interaction is expected in this compound.

Electrostatic Interactions: In protonated piperidinium (B107235) salts, attractive charge-dipole interactions between the positively charged nitrogen and the electronegative axial fluorine atoms can further stabilize the axial conformer. nih.govresearchgate.net

The nature of the substituent on the piperidine nitrogen (N-substituent) plays a crucial role in modulating this conformational equilibrium. N-alkylation or N-acylation can introduce steric interactions that may favor either the axial or equatorial conformation of the C-3 and C-5 substituents. For instance, bulky N-substituents might sterically clash with axial CF3 groups, potentially shifting the equilibrium towards the di-equatorial conformer. Conversely, the electronic properties of the N-substituent can influence the hyperconjugative effects. nih.gov

Solvent polarity is another critical factor. Studies on 3,5-difluoropiperidine derivatives have shown that more polar solvents can enhance the preference for the axial conformation, suggesting that the dipole moment of the conformer and its interaction with the solvent environment are significant. nih.gov

A comprehensive understanding of the conformational preferences of this compound derivatives requires detailed NMR spectroscopic studies, likely including the analysis of 1H-1H, 1H-19F, and 13C-19F coupling constants, as well as computational modeling to dissect the contributions of steric and electronic effects. nih.govcalstate.edu

Methods for Enantiomeric and Diastereomeric Purity Determination

The presence of two stereocenters at the C-3 and C-5 positions means that this compound can exist as enantiomers and diastereomers. The accurate determination of their purity is essential for any application in medicinal chemistry or materials science.

Application of Chiral Solvating Agents in NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral solvating agents (CSAs), is a powerful technique for determining enantiomeric excess. researchgate.netnih.gov CSAs are chiral molecules that form transient, diastereomeric complexes with the enantiomers of a chiral analyte. These diastereomeric complexes have different NMR chemical shifts, leading to the splitting of signals for the enantiomers in the NMR spectrum. The ratio of the integrated peak areas of the separated signals directly corresponds to the enantiomeric ratio. researchgate.net

For fluorinated compounds like this compound, 19F NMR is particularly advantageous due to its high sensitivity and the large chemical shift dispersion of the fluorine nucleus. acs.orgnih.gov The chemical shift of the CF3 groups is highly sensitive to their local electronic environment, making it an excellent probe for detecting the subtle differences in the diastereomeric complexes formed with a CSA.

A notable example of a CSA that would be relevant for this compound derivatives is α,α'-bis(trifluoromethyl)-1,8-anthracenedimethanol. researchgate.net The presence of trifluoromethyl groups on the CSA can lead to specific interactions with the trifluoromethyl groups of the analyte, enhancing the differentiation between the enantiomers. The choice of solvent is also critical, as it can influence the stability and geometry of the diastereomeric complexes. researchgate.net

| Analytical Technique | Principle | Advantages for this compound |

| NMR with Chiral Solvating Agents | Formation of transient diastereomeric complexes leading to separate NMR signals for enantiomers. | High sensitivity of 19F NMR to the local environment of the CF3 groups. Non-destructive technique. |

Chiral Chromatographic Techniques

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for the separation and quantification of enantiomers and diastereomers. mdpi.comnih.gov This technique employs a chiral stationary phase (CSP) that interacts differently with the enantiomers of the analyte, leading to different retention times.

Commonly used CSPs are based on polysaccharides (e.g., cellulose or amylose) derivatized with various chiral selectors, such as carbamates. mdpi.comsigmaaldrich.com For this compound derivatives, CSPs with phenylcarbamate selectors, for instance, can offer a combination of π-π stacking, hydrogen bonding, and dipole-dipole interactions that contribute to chiral recognition. The trifluoromethyl groups can also participate in specific interactions with the CSP.

The development of a chiral HPLC method involves screening different CSPs and optimizing the mobile phase composition (e.g., the ratio of hexane/isopropanol or the use of additives) to achieve baseline separation of the stereoisomers. Supercritical Fluid Chromatography (SFC) with chiral columns is another powerful technique that often provides faster separations and higher efficiency than HPLC for chiral compounds. mdpi.com

For non-chromophoric piperidine derivatives, pre-column derivatization with a UV-active tag can be employed to facilitate detection. nih.gov

| Chromatographic Method | Chiral Stationary Phase (Example) | Principle of Separation |

| Chiral HPLC | Polysaccharide-based (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) | Differential interactions (π-π, H-bonding, dipole-dipole) between enantiomers and the chiral stationary phase. |

| Chiral SFC | Similar to HPLC (e.g., amylose-based) | Utilizes supercritical CO2 as the main mobile phase, often leading to faster and more efficient separations. |

Stereochemical Control in Derivatization Reactions

Achieving stereochemical control in reactions involving the derivatization of the this compound ring is a significant synthetic challenge. The goal is to selectively form one desired stereoisomer over others. This can be approached through diastereoselective or enantioselective transformations.

Diastereoselective reactions often rely on the inherent stereochemistry of a chiral starting material to direct the formation of a new stereocenter. For instance, the reaction of a nucleophile with a chiral N-acylpiperidinium ion derived from an enantiomerically pure this compound could proceed with facial selectivity, influenced by the pre-existing stereocenters and their preferred conformation. The bulky trifluoromethyl groups would likely play a significant role in directing the incoming nucleophile to the less sterically hindered face of the ring.

Enantioselective synthesis aims to create a chiral product from an achiral or racemic starting material using a chiral catalyst or reagent. For example, the asymmetric hydrogenation of a corresponding 3,5-bis(trifluoromethyl)dihydropyridine precursor using a chiral transition-metal catalyst could, in principle, afford enantiomerically enriched this compound.

The kinetic resolution of a racemic mixture of this compound derivatives is another viable strategy. nih.gov This involves reacting the racemate with a chiral reagent or catalyst that reacts at a different rate with each enantiomer, allowing for the separation of the unreacted, enantiomerically enriched starting material from the product. Enantioselective acylation is a common method for the kinetic resolution of chiral amines. nih.gov

The outcome of these stereoselective reactions can be highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature. In some cases, highly reactive nucleophiles can lead to an erosion of stereochemical control, as the reaction rate approaches the diffusion limit, diminishing the energetic differences between the diastereomeric transition states. nih.gov

| Reaction Type | Strategy | Key Influencing Factors |

| Diastereoselective Derivatization | Use of a chiral, enantiomerically pure starting material to direct the formation of a new stereocenter. | Pre-existing stereocenters, conformational bias of the ring, steric hindrance from CF3 groups. |

| Enantioselective Synthesis | Asymmetric catalysis (e.g., hydrogenation) of a prochiral precursor. | Chiral catalyst, reaction conditions (temperature, pressure, solvent). |

| Kinetic Resolution | Differential reaction rates of enantiomers with a chiral reagent or catalyst. | Chiral acylating agent, catalyst, selectivity factor (s). |

Role and Utility of 3,5 Bis Trifluoromethyl Piperidine in Advanced Organic Synthesis

As a Chiral Building Block

Chiral piperidines are of immense importance in drug discovery, as the stereochemistry of substituents on the piperidine (B6355638) ring often dictates the pharmacological activity. nih.gov The use of chiral auxiliaries, which are stereogenic groups temporarily incorporated into a substrate to control the stereochemical outcome of a reaction, is a well-established strategy in asymmetric synthesis. nih.gov While the synthesis of various chiral trifluoromethyl-substituted piperidines has been reported, demonstrating the value of this class of compounds, specific documented examples of 3,5-bis(trifluoromethyl)piperidine being employed as a chiral auxiliary are not prevalent in the reviewed literature. researchgate.netacs.orgmssm.edu

The potential of an enantiomerically pure this compound as a chiral building block is, however, significant. The two trifluoromethyl groups can exert strong steric and electronic effects, influencing the facial selectivity of reactions at adjacent centers. For instance, an enantiopure N-acylated this compound could, in principle, be used to direct stereoselective alkylations or aldol (B89426) reactions at the α-position to the carbonyl group. The inherent C2-symmetry of the cis-isomer could be particularly advantageous in certain asymmetric transformations. The development of efficient methods for the asymmetric synthesis of this compound itself is a crucial first step to unlocking its full potential as a chiral building block for the synthesis of complex, non-racemic molecules. acs.orgmssm.edu

As a Synthetic Intermediate for Complex Nitrogen Heterocycles

Beyond its potential in asymmetric synthesis, this compound serves as a versatile intermediate for the construction of more elaborate nitrogen-containing heterocyclic systems. The piperidine ring can be chemically modified at the nitrogen atom or at the carbon backbone, and can also be a precursor to aromatic pyridine (B92270) systems.

Preparation of Trifluoromethylpyridines

The dehydrogenation of piperidines to the corresponding pyridines is a fundamental transformation in heterocyclic chemistry. This aromatization reaction can be a valuable strategy for the synthesis of substituted pyridines that might be difficult to access through other means. The catalytic dehydrogenation of piperidine to pyridine in the gas phase is a known industrial process. google.com For instance, using a silicon dioxide catalyst activated with copper, nickel, and chromium, piperidine can be converted to pyridine at temperatures between 300 and 420 °C. google.com Another patented process describes the use of a platinum or palladium catalyst on silica (B1680970) gel for the same transformation.

While specific examples of the dehydrogenation of this compound are not explicitly detailed in the surveyed literature, it is chemically plausible that this compound could be converted to 3,5-bis(trifluoromethyl)pyridine (B1303424) under similar catalytic conditions. The resulting 3,5-bis(trifluoromethyl)pyridine is a valuable synthon in its own right, with applications in the development of new agrochemicals and pharmaceuticals.

Synthesis of Functionalized Piperidine Derivatives

The core structure of this compound can be elaborated to create a diverse range of functionalized derivatives. A notable example is the synthesis of N-substituted 3,5-bis(2-(trifluoromethyl)benzylidene)piperidin-4-ones. nih.gov These compounds are prepared through an Aldol condensation reaction between an N-substituted 4-piperidone (B1582916) and 2-(trifluoromethyl)benzaldehyde. This reaction highlights how the piperidine scaffold can be used to construct complex molecules with potential biological activity. nih.gov

A series of these derivatives were synthesized and evaluated for their anti-inflammatory properties, with some compounds showing potent inhibition of various inflammatory mediators. nih.gov The synthesis of these compounds demonstrates the utility of a functionalized piperidine core, which can be derived from simpler piperidine structures, in the generation of medicinally relevant compounds. nih.gov

Table 1: Synthesis of N-Substituted 3,5-Bis(2-(trifluoromethyl)benzylidene)piperidin-4-one Derivatives nih.gov

| Compound | R Group (N-Substituent) | Yield (%) |

| c1 | H | 75 |

| c2 | Methyl | 78 |

| c3 | Ethyl | 76 |

| c4 | Benzoyl | 82 |

| c5 | 4-Methylbenzoyl | 85 |

| c6 | 3-Methylbenzoyl | 83 |

| c7 | 2-Methylbenzoyl | 80 |

| c8 | 4-Chlorobenzoyl | 88 |

| c9 | 3-Chlorobenzoyl | 86 |

| c10 | 2-Chlorobenzoyl | 84 |

This table is generated based on the synthetic scheme and reported activities in the source. Specific yield percentages for each individual compound may vary.

Synthesis of Polycyclic Systems Incorporating the Piperidine and Trifluoromethyl Moieties

The piperidine ring is a common component of polycyclic and bridged heterocyclic systems found in many natural products and synthetic drugs. The incorporation of trifluoromethyl groups into such frameworks can lead to novel structures with unique properties. While direct examples of the use of this compound in the synthesis of polycyclic systems were not found in the reviewed literature, the general principles of heterocyclic synthesis suggest several potential pathways.

For instance, intramolecular cyclization reactions of appropriately functionalized N-substituted or C-substituted this compound derivatives could lead to the formation of fused or bridged ring systems. An example of a related transformation is the synthesis of trifluoromethyl-indolizidines from a trifluoromethyl-piperidine precursor. researchgate.net This suggests that the this compound scaffold could be a valuable starting point for creating novel polycyclic alkaloids and other complex molecular architectures. Further research in this area could involve designing and synthesizing derivatives of this compound that are poised for intramolecular cyclization, thereby expanding the synthetic utility of this compound.

Derivatization Strategies for Structural Diversification

The secondary amine functionality of this compound offers a convenient handle for a variety of derivatization reactions, allowing for the facile introduction of diverse structural motifs.

N-Functionalization of the Piperidine Ring

The nitrogen atom of the piperidine ring is a nucleophilic center that can readily undergo reactions such as alkylation and acylation. These N-functionalization strategies are crucial for building molecular complexity and modulating the biological activity of piperidine-containing compounds.

N-Alkylation: The N-alkylation of piperidines is a common synthetic transformation. For piperidines bearing electron-withdrawing groups like trifluoromethyl groups, the nucleophilicity of the nitrogen is reduced, potentially requiring more forcing reaction conditions. Typical N-alkylation procedures involve reacting the piperidine with an alkyl halide in the presence of a base such as potassium carbonate in a polar aprotic solvent like DMF. researchgate.net The choice of base and solvent can be critical to avoid the formation of quaternary ammonium (B1175870) salts. researchgate.net While specific conditions for the N-alkylation of this compound are not detailed, the general principles of amine alkylation would apply. researchgate.netchemicalforums.com

N-Acylation: The N-acylation of amines is a robust and widely used reaction. A specific example involving a related compound is the synthesis of N-(3,5-bis(trifluoromethyl)benzyl)stearamide, which was achieved by the direct amidation of stearic acid with 3,5-bis(trifluoromethyl)benzylamine (B151408) under solvent-free conditions at elevated temperatures. mdpi.comresearchgate.net A more general approach for the N-acylation of piperidines involves the use of acyl chlorides or anhydrides in the presence of a base. The synthesis of N-substituted 3,5-bis(2-(trifluoromethyl)benzylidene)piperidin-4-ones, for example, involves the N-acylation of a piperidone precursor. nih.gov These N-acylated derivatives can exhibit interesting biological properties and serve as intermediates for further synthetic transformations. nih.gov

Table 2: Examples of N-Functionalization Reactions

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| N-Alkylation | Alkyl halide, K₂CO₃, DMF | N-Alkylpiperidine | researchgate.net |

| N-Acylation | Acyl chloride, Triethylamine | N-Acylpiperidine | nih.gov |

| N-Acylation | Carboxylic acid, 140 °C, solvent-free | N-Acylpiperidine | mdpi.comresearchgate.net |

This table provides generalized conditions based on the cited literature for the N-functionalization of piperidines and related amines.

Research on Substitutions and Transformations at Ring Carbons of this compound Remains a Developing Field

The strong electron-withdrawing nature of the two trifluoromethyl (CF₃) groups at the 3 and 5 positions of the piperidine ring significantly deactivates the carbon-hydrogen bonds on the ring. This deactivation presents a considerable challenge for typical C-H functionalization reactions, which are more commonly and successfully applied to piperidine rings without such strongly deactivating substituents.

General strategies for the functionalization of piperidine rings often involve the use of N-protecting groups, such as Boc (tert-butyloxycarbonyl) or Bs (benzenesulfonyl), to modulate the reactivity of the ring and direct substitutions to specific positions. For instance, rhodium-catalyzed C-H insertion reactions have been employed for the C2, C3, and C4 functionalization of N-Boc-piperidine and N-Bs-piperidine. However, the presence of two CF₃ groups in this compound would drastically alter the electronic properties of the ring, likely rendering these established methods ineffective or requiring substantial modification.

The synthesis of piperidine derivatives bearing trifluoromethyl groups has been reported, though these methods typically involve constructing the ring from precursors already containing the trifluoromethyl group or introducing the CF₃ group at an early stage of the synthesis. Direct modification of a pre-existing this compound ring at its carbon skeleton appears to be an underexplored area of research.

Challenges in the direct functionalization of the this compound ring may include:

Reduced Nucleophilicity: The electron-withdrawing CF₃ groups diminish the electron density of the piperidine ring, making it less susceptible to electrophilic attack.

Inert C-H Bonds: The inductive effect of the CF₃ groups strengthens the C-H bonds on the ring, making them more difficult to break and functionalize.

Steric Hindrance: The bulky trifluoromethyl groups may sterically hinder the approach of reagents to the adjacent ring carbons.

Future research in this area would likely need to explore highly reactive reagents or novel catalytic systems capable of activating the inert C-H bonds of the this compound ring. The development of such methods would provide access to a new range of functionalized piperidine derivatives with potential applications in various fields of chemistry.

Data on Ring Carbon Transformations

Due to the limited published research on this specific topic, a data table of detailed research findings on substitutions and transformations at the ring carbons of this compound cannot be provided at this time.

Applications in Catalysis and Chiral Ligand Design

3,5-Bis(trifluoromethyl)piperidine as a Chiral Scaffold for Ligands

The synthesis of fluorinated piperidines is an area of active research due to their prevalence in pharmaceuticals and agrochemicals. acs.orgnih.gov Various methods have been developed for the synthesis of mono- and multi-fluorinated piperidines, often involving the hydrogenation of corresponding fluoropyridine precursors. acs.orgnih.govnih.gov The creation of chiral, nonracemic trifluoromethyl-substituted piperidines has also been achieved through asymmetric synthesis strategies. acs.org

Despite the synthetic accessibility of fluorinated piperidines, their specific use as a foundational scaffold for the development of chiral phosphine ligands remains a niche area. The literature extensively covers the synthesis and application of numerous chiral phosphine and phosphoramidite ligands for asymmetric catalysis, but ligands built upon a this compound core are not prominently featured. sigmaaldrich.comoup.com

Design and Synthesis of Chiral Phosphine Ligands (e.g., Phosphoramidite Ligands)

The design of chiral ligands is a mature field, with scaffolds based on biphenyls (e.g., BINAP), spiro compounds, and ferrocenes being particularly successful. oup.com Phosphoramidites represent a versatile and modular class of ligands, often synthesized from chiral diols and an amine component. nih.govbeilstein-journals.orgnih.gov

While there is research on applying fluorinated piperidines to create analogues of known ligands, such as PipPhos, specific examples detailing the synthesis of phosphine or phosphoramidite ligands from a this compound building block are not readily found in peer-reviewed literature. researchgate.net The synthesis of trifluoromethyl-substituted piperidines is often pursued for their potential biological activity rather than for their use as catalytic ligands. eurekaselect.combenthamdirect.com

Application in Asymmetric Metal-Catalyzed Reactions (e.g., Hydrogenation, Cross-Coupling)

Asymmetric metal-catalyzed reactions, such as hydrogenation and cross-coupling, are powerful tools in organic synthesis that rely heavily on the performance of chiral ligands to achieve high enantioselectivity. mdpi.com The electronic and steric properties of the ligand are critical for catalytic activity and selectivity.

Given the limited information on phosphine ligands derived from this compound, there is a corresponding lack of data on their application in specific asymmetric metal-catalyzed reactions. Research in this area continues to be dominated by more established ligand families.

Role in Organocatalysis

In contrast to the piperidine (B6355638) scaffold, the aromatic 3,5-bis(trifluoromethyl)phenyl motif has become a privileged and ubiquitous structural element in the field of organocatalysis. Its powerful electron-withdrawing nature significantly enhances the acidity of nearby hydrogen bond donors, making it a key component in a wide array of catalysts.

Hydrogen Bonding Catalysis by Related Trifluoromethylphenyl Motifs

Hydrogen bond catalysis is a major branch of organocatalysis where a small organic molecule accelerates a reaction by forming hydrogen bonds with the substrate(s), thereby stabilizing transition states or activating reactants. The 3,5-bis(trifluoromethyl)phenyl group is exceptionally effective in this context. When attached to hydrogen-bond-donating groups like ureas, thioureas, or squaramides, it greatly increases the acidity of the N-H protons without participating directly in proton transfer.

This enhanced acidity allows for strong hydrogen bonding to Lewis basic sites on substrates, such as carbonyl oxygens or nitro groups. This interaction can stabilize the buildup of negative charge in the transition state, as seen in Michael additions, or activate electrophiles for nucleophilic attack. The use of the 3,5-bis(trifluoromethyl)phenyl group in thiourea organocatalysis is particularly noteworthy, as it has been shown to be crucial for high catalytic activity.

Catalyst Development Incorporating the 3,5-Bis(trifluoromethyl)phenyl Group

The 3,5-bis(trifluoromethyl)phenyl group is considered a "privileged motif" for catalyst development due to its consistent ability to impart high activity and selectivity across a range of reactions. Its steric bulk also helps to create a well-defined chiral pocket around the active site, which is essential for enantioselectivity.

Numerous organocatalysts have been developed incorporating this moiety. These catalysts have been successfully applied to a diverse array of chemical transformations.

Table 1: Examples of Asymmetric Reactions Catalyzed by Organocatalysts Featuring the 3,5-Bis(trifluoromethyl)phenyl Motif

| Catalyst Type | Reaction Type | Role of 3,5-Bis(trifluoromethyl)phenyl Group |

| Chiral Thioureas | Michael Addition | Enhances N-H acidity for strong H-bonding to the nitro group, stabilizing the anionic intermediate. |

| Chiral Thioureas | Friedel-Crafts Alkylation | Activates the electrophile through hydrogen bonding. |

| Chiral Squaramides | Michael Addition | Provides a rigid scaffold with acidic N-H protons for substrate activation. |

| Chiral Phosphoric Acids | Diels-Alder Reaction | Acts as a Brønsted acid catalyst, with the aryl groups influencing the chiral environment. |

| Chiral Ureas | Aldol (B89426) Reaction | Stabilizes the tetrahedral intermediate through double hydrogen bonding. |

Computational and Theoretical Investigations of 3,5 Bis Trifluoromethyl Piperidine Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry, providing a balance between accuracy and computational cost for the investigation of molecular systems. For 3,5-bis(trifluoromethyl)piperidine, DFT studies are instrumental in elucidating its electronic structure, conformational landscape, and spectroscopic signatures.

Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO)

The electronic properties of a molecule are fundamental to its reactivity and interactions. DFT calculations can provide detailed insights into the electronic structure of this compound. The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is of particular importance.

The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its electron-accepting capability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides information about the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.

For this compound, the strong electron-withdrawing nature of the two trifluoromethyl groups is expected to significantly influence the electronic distribution. These groups would lower the energy of both the HOMO and LUMO levels compared to unsubstituted piperidine (B6355638). The HOMO is anticipated to be localized primarily on the nitrogen atom of the piperidine ring, reflecting its lone pair of electrons. Conversely, the LUMO is likely to be distributed over the C-F bonds of the trifluoromethyl groups, indicating these as potential sites for nucleophilic attack.

Table 1: Calculated Electronic Properties of this compound (Illustrative)

| Parameter | Calculated Value (Illustrative) | Description |

| HOMO Energy | -8.5 eV | Energy of the Highest Occupied Molecular Orbital. |

| LUMO Energy | -1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital. |

| HOMO-LUMO Gap | 7.3 eV | Energy difference between HOMO and LUMO, indicating high kinetic stability. |

| Dipole Moment | 3.5 D | A measure of the overall polarity of the molecule. |

Note: The values in this table are illustrative and would require specific DFT calculations for precise determination.

Conformational Energetics and Dynamics

Computational studies on fluorinated piperidines have shown that the conformational preference is a delicate balance of steric hindrance and electronic effects, such as hyperconjugation and dipole-dipole interactions. nih.govresearchgate.net For 3,5-disubstituted piperidines, several chair conformations are possible, including diequatorial, diaxial, and axial-equatorial arrangements.

DFT calculations can be employed to determine the relative energies of these conformers. It is generally expected that the diequatorial conformer would be the most stable due to the minimization of 1,3-diaxial interactions, which are highly unfavorable for bulky groups like trifluoromethyl. However, stereoelectronic effects, such as the anomeric effect, which can stabilize axial conformers of electronegatively substituted heterocycles, might also play a role. researchgate.net A detailed computational analysis would involve geometry optimization of all possible conformers and the calculation of their relative free energies.

Table 2: Relative Energies of this compound Conformers (Illustrative)

| Conformer | Relative Energy (kcal/mol) | Key Interactions |

| Diequatorial | 0.0 | Most stable, minimizes steric strain. |

| Axial-Equatorial | 3.5 | Increased steric interactions. |

| Diaxial | > 8.0 | Highly unfavorable due to severe 1,3-diaxial strain. |

Note: The values in this table are illustrative and represent a plausible energetic ordering. Actual values would be derived from DFT calculations.

Prediction of Spectroscopic Properties for Structural Elucidation (e.g., IR)

DFT calculations can also predict various spectroscopic properties, which are invaluable for the experimental characterization and structural elucidation of new compounds. The prediction of infrared (IR) spectra is a common application of DFT. By calculating the vibrational frequencies and their corresponding intensities, a theoretical IR spectrum can be generated. This can then be compared with experimental data to confirm the structure of the synthesized molecule.

For this compound, the predicted IR spectrum would exhibit characteristic vibrational modes. These would include the N-H stretching vibration of the piperidine ring, typically observed in the range of 3300-3500 cm⁻¹. The C-H stretching vibrations of the piperidine ring would appear around 2800-3000 cm⁻¹. Crucially, strong absorption bands corresponding to the C-F stretching vibrations of the trifluoromethyl groups are expected in the region of 1100-1300 cm⁻¹. The precise positions of these bands can be sensitive to the conformational state of the molecule.

Table 3: Predicted Characteristic IR Frequencies for this compound (Illustrative)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description |

| N-H Stretch | 3350 - 3450 | Stretching vibration of the amine group. |

| C-H Stretch (ring) | 2850 - 2960 | Stretching vibrations of the methylene (B1212753) groups in the piperidine ring. |

| C-F Stretch (symmetric) | 1250 - 1300 | Symmetric stretching of the C-F bonds in the CF3 groups. |

| C-F Stretch (asymmetric) | 1100 - 1200 | Asymmetric stretching of the C-F bonds in the CF3 groups. |

Note: These are illustrative frequency ranges. The exact values would be obtained from DFT frequency calculations.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. These models are widely used in drug discovery and materials science to predict the properties of new, unsynthesized molecules.

Development of Predictive Models Based on Structural Features

For a series of derivatives of this compound, QSAR/QSPR models could be developed to predict various endpoints, such as biological activity (e.g., receptor binding affinity) or a specific physicochemical property (e.g., solubility). The development of such a model involves several key steps:

Data Set Collection: A dataset of compounds with known activities or properties is required.

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These can include 2D descriptors (e.g., topological indices) and 3D descriptors (e.g., steric and electronic fields).

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical equation that relates the descriptors to the activity/property. nih.govtandfonline.com

Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques. tandfonline.com

For this compound derivatives, descriptors capturing the steric bulk and electronic influence of substituents on the piperidine ring or the nitrogen atom would be crucial for building predictive models.

Analysis of Quantum Descriptors and Electronic Properties

The accuracy and predictive power of QSAR/QSPR models can often be enhanced by including quantum chemical descriptors derived from DFT calculations. researchgate.net These descriptors provide a more fundamental and detailed representation of the electronic structure of the molecules.

For this compound and its analogs, relevant quantum descriptors would include:

HOMO and LUMO energies: As discussed earlier, these relate to the molecule's ability to participate in charge-transfer interactions.

HOMO-LUMO gap: An indicator of chemical reactivity and stability.

Mulliken atomic charges: These describe the distribution of electron density within the molecule and can highlight key sites for electrostatic interactions.

Molecular Electrostatic Potential (MEP): A 3D map of the electrostatic potential on the molecule's surface, which can identify regions prone to electrophilic or nucleophilic attack.

By incorporating these quantum descriptors into QSAR/QSPR models, a more profound understanding of the structure-activity or structure-property relationships can be achieved, guiding the design of new this compound derivatives with optimized properties.

Table 4: Common Quantum Descriptors Used in QSAR/QSPR for Piperidine Derivatives

| Descriptor | Description | Relevance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Electron-donating ability, reactivity. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Electron-accepting ability, reactivity. |

| ΔE (HOMO-LUMO) | HOMO-LUMO energy gap | Chemical stability, reactivity. |

| μ | Dipole Moment | Polarity, solubility, membrane permeability. |

| qN | Mulliken charge on Nitrogen | Basicity, hydrogen bonding capacity. |

This table lists common quantum descriptors and their general relevance in the context of piperidine derivatives.

Structure Property Relationships of the 3,5 Bis Trifluoromethyl Piperidine Scaffold

Influence of Trifluoromethyl Groups on Electronic Properties

The introduction of two trifluoromethyl groups at the 3 and 5 positions of the piperidine (B6355638) ring dramatically impacts its electronic properties, most notably the basicity of the nitrogen atom. The CF3 group is one of the most powerful electron-withdrawing groups in organic chemistry. stackexchange.com This strong inductive effect (-I effect) pulls electron density away from the piperidine ring and, consequently, from the nitrogen atom.

Table 1: Comparison of Basicity (pKa of Conjugate Acid) of Piperidine and Related Structures

This table is for illustrative purposes. The pKa for 3,5-bis(trifluoromethyl)piperidine is an estimated value based on the known effects of trifluoromethyl groups.

| Compound | pKa of Conjugate Acid | Notes |

| Piperidine | ~11.2 | A typical secondary aliphatic amine. |

| Pyridine (B92270) | ~5.25 | Aromatic amine with lower basicity due to sp2 hybridization of nitrogen. |

| This compound | Estimated < 8 | The two strong electron-withdrawing CF3 groups significantly reduce the basicity of the piperidine nitrogen. |

Impact on Steric Environment and Reactivity

The two trifluoromethyl groups at the 3 and 5 positions of the piperidine ring impose significant steric bulk and influence the conformational preferences of the ring. In a cyclohexane (B81311) chair conformation, substituents can occupy either axial or equatorial positions. For monosubstituted cyclohexanes, there is generally a preference for the substituent to be in the equatorial position to minimize 1,3-diaxial interactions. masterorganicchemistry.com

For 3,5-disubstituted piperidines, the conformational preference is more complex. Computational and experimental studies on cis-3,5-difluoropiperidines have shown a strong preference for the diaxial conformation. researchgate.net This preference is attributed to a combination of electrostatic and hyperconjugative interactions. researchgate.net While the trifluoromethyl group is significantly larger than a fluorine atom, the underlying electronic principles influencing conformation may still be relevant. The steric bulk of the two CF3 groups will undoubtedly influence the approach of reactants and the binding to biological targets.

Modulation of Lipophilicity and its Research Implications

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a critical physicochemical property in drug discovery that affects absorption, distribution, metabolism, and excretion (ADME). The trifluoromethyl group is known to be highly lipophilic. nih.gov Therefore, the introduction of two CF3 groups onto the piperidine scaffold is expected to significantly increase its lipophilicity.

Table 2: Estimated Lipophilicity of Piperidine and a Fluorinated Analog

This table is for illustrative purposes. The logP for this compound is an estimated value.

| Compound | Approximate logP | Implication |

| Piperidine | ~0.9 | Relatively polar and water-soluble. |

| This compound | Estimated > 3.0 | Significantly more lipophilic, enhancing membrane permeability. |

Bioisosteric Potential and its Role in Scaffold Design

Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties to another chemical compound. The trifluoromethyl group is a well-known bioisostere for a methyl group, but its larger size and distinct electronic properties often lead to different biological outcomes. nih.gov The this compound scaffold itself can be considered a bioisosteric replacement for a simple piperidine ring or other cyclic scaffolds.

The strategic replacement of a piperidine ring with a this compound moiety can be used to:

Modulate pKa: As discussed, the basicity of the nitrogen is significantly reduced, which can be beneficial for avoiding unwanted interactions with acidic biological targets or for improving oral bioavailability.

Increase Lipophilicity: This can enhance membrane permeability and target engagement within hydrophobic pockets of proteins.

Introduce a Unique Steric Profile: The bulky CF3 groups can be used to probe steric constraints within a binding site and potentially improve selectivity for a target protein. nih.govnih.gov

Enhance Metabolic Stability: The C-F bond is very strong, and the introduction of CF3 groups can block sites of metabolism, leading to a longer half-life of a drug candidate.

The 3,5-bis(trifluoromethyl)phenyl group, a related moiety, has been incorporated into various biologically active compounds, highlighting the utility of this substitution pattern in medicinal chemistry. mdpi.com The this compound scaffold offers a three-dimensional, saturated ring system with these desirable properties, making it a valuable building block for the design of novel therapeutic agents. acs.org

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3,5-bis(trifluoromethyl)piperidine derivatives, and how are they characterized?

- Methodological Answer : A common approach involves condensation of 4-piperidone hydrochloride with trifluoromethyl-substituted aldehydes in HCl-saturated acetic acid. For example, 4-(trifluoromethyl)benzaldehyde reacts with 4-piperidone hydrochloride under reflux for 48 hours, yielding intermediates that are neutralized with potassium carbonate and extracted with ethyl acetate. Characterization typically includes:

- 1H NMR (e.g., CD3OD solvent for resolving N(CH2)2 signals at δ 4.12) .

- Mass spectrometry (EI mode) to confirm molecular ion peaks (e.g., m/z 411 for C21H15F6NO) .

- Elemental analysis to validate purity (e.g., C 61.22% vs. calculated 61.32%) .

- TLC with solvent systems like CHCl3/Et2O (2:1) for monitoring reaction progress .

Q. What safety precautions are critical when handling this compound and its intermediates?

- Methodological Answer : Key precautions include:

- Ventilation : Use fume hoods to avoid inhalation of vapors, as trifluoromethyl groups may release toxic byproducts (e.g., HF) under decomposition .

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Emergency protocols : For spills, use dry sand or chemical absorbents; for exposure, rinse affected areas with water for ≥15 minutes and seek medical attention .

Q. How can researchers optimize purification of this compound derivatives?

- Methodological Answer :

- Recrystallization : Use hexane/EtOAc (2:1) to isolate solids with high melting points (e.g., 195–197°C) .

- Column chromatography : Employ silica gel with chloroform/methanol (9:1) to resolve polar byproducts .

- Salt formation : Hydrochloride salts (e.g., yellow solids precipitated from HCl-saturated acetic acid) simplify isolation before neutralization .

Advanced Research Questions

Q. How should researchers address discrepancies in elemental analysis data for this compound derivatives?

- Methodological Answer : Discrepancies (e.g., N content 8.13% vs. calculated 5.22% in compound 5h ) may arise from:

- Incomplete purification : Re-run column chromatography or recrystallization to remove nitrogen-rich impurities.

- Side reactions : Analyze mass spectra for unexpected fragments (e.g., m/z 133 in 5h suggests decomposition pathways) .

- Hydration/hygroscopicity : Dry samples under vacuum (<1 mmHg) for 24 hours before analysis .

Q. What strategies enable rational design of this compound analogs with enhanced bioactivity?

- Methodological Answer :

- Substituent effects : Introduce electron-withdrawing groups (e.g., 4-fluorobenzylidene) to stabilize enone systems, improving antitumor activity .

- Radical functionalization : Attach nitroxide radicals (e.g., tetramethylisoindoline) to the piperidine nitrogen to enhance antioxidant properties .

- Computational modeling : Use DFT to predict substituent effects on redox potentials or binding affinities .

Q. How can mechanistic insights into this compound reactivity be obtained experimentally?

- Methodological Answer :

- Kinetic studies : Monitor reaction progress via in-situ NMR (e.g., disappearance of aldehyde protons at δ 7.79) .

- Isotopic labeling : Use D2O to probe acid-catalyzed steps (e.g., HCl gas in acetic acid) .

- Cyclic voltammetry : Characterize redox behavior of radical derivatives (e.g., 5g and 5h) to correlate with antioxidant activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.